molecular formula C9H14N2 B2913290 N-Butylpyridin-4-amine CAS No. 35215-28-2

N-Butylpyridin-4-amine

Cat. No.: B2913290
CAS No.: 35215-28-2
M. Wt: 150.225
InChI Key: ZKROIIKNWZGVTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-Butylpyridin-4-amine” are not available, there are general methods for the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described .

Scientific Research Applications

1. Catalyst in Chemical Reactions

  • Group 10 metal aminopyridinato complexes, synthesized using N-Butylpyridin-4-amine, have been used as catalysts for aryl-Cl activation and hydrosilane polymerization. These compounds are effective in Suzuki cross-coupling reactions, serving as a "phosphine-free" catalyst system (Deeken et al., 2006).

2. Application in Solar Cells

  • Derivatives of this compound have been incorporated into organic hole-transporting materials (HTMs) for perovskite solar cells (PVSCs). These HTMs improve the efficiency and stability of PVSCs, demonstrating the potential for commercial applications in solar energy (Xu et al., 2017).

3. Intermediate in Asymmetric Synthesis

  • This compound has been used in the preparation of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. This methodology enables the synthesis of a wide range of enantioenriched amines, important in pharmaceutical research (Ellman et al., 2002).

4. Synthesis of Amines

  • The compound has been employed in the synthesis of N-Butylpyridin-2-amine, a process mediated by sodium hydride and lithium iodide, demonstrating its utility in the field of organic synthesis (Pang, 2021).

5. Photocatalysis

  • This compound-related compounds have been used in photoredox catalysis for site-selective amination of aromatics. This method leverages visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research (Romero et al., 2015).

6. Catalysis in Amination Reactions

  • Research has explored the use of this compound derivatives in catalyzing the amination of aryl halides, a process important in the synthesis of various organic compounds (Lang et al., 2001).

Safety and Hazards

The safety data sheet for “N-Butylpyridin-4-amine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Acute toxicity, oral (Category 4), H302 .

Properties

IUPAC Name

N-butylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKROIIKNWZGVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloropyridine (2.0 g, 17.6 mmol), 50% butylamine in water (30 mL) was heated at 150° C. in a sealed tube for 24 h. The reaction mixture was evaporated, partitioned between 0.1 N NaOH and CH2Cl2, dried (Na2SO4) and evaporated. Crystallization in ether/petroleum ether 4:1 afforded 2.4 g of the title product 113 as a white powder (LCMS analysis).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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